![molecular formula C13H10O2 B3144711 6H-Benzo[c]chromen-3-ol CAS No. 55815-63-9](/img/structure/B3144711.png)

6H-Benzo[c]chromen-3-ol

Übersicht

Beschreibung

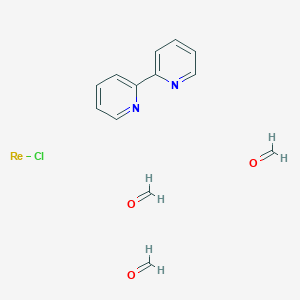

6H-Benzo[c]chromen-3-ol is a chemical compound with the CAS Number: 55815-63-9 . It has a molecular weight of 198.22 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of substituted 6H-benzo[c]chromenes has been developed through a new and metal-free approach . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a highly regioselective intermolecular Diels–Alder cycloaddition . This is followed by an oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Catalyst-Free Synthesis

A study by He et al. (2012) presents a catalyst-free synthesis of 6H-benzo[c]chromenes, highlighting an environmentally friendly approach using aqueous media and microwave irradiation (MWI). This synthesis method offers a greener alternative for producing these compounds, important for pharmaceutical and material science applications (He et al., 2012).

Synthetic Protocols Review

Mazimba (2016) reviews various synthetic protocols for 6H-benzo[c]chromen-6-ones, which are structurally similar to 6H-benzo[c]chromen-3-ol. These protocols are crucial for producing these compounds, used as core structures in secondary metabolites with pharmacological importance (Mazimba, 2016).

Novel Synthesis Methodologies

Singha et al. (2015) developed a novel methodology for synthesizing 6H-benzo[c]chromenes, involving intramolecular O-/N-arylations. This study contributes to the efficient production of these compounds, which are useful in various scientific research fields (Singha et al., 2015).

Wirkmechanismus

Mode of Action

It’s known that the synthesis of this compound involves a highly regioselective intermolecular diels–alder cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism, but more research is needed to confirm this.

Biochemical Pathways

The compound is synthesized from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds , which are involved in several biochemical pathways.

Pharmacokinetics

It’s known that urolithins, which are hydroxylated 6h-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (ea)

Result of Action

It’s known that urolithins, which are structurally similar to this compound, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases . This suggests that 6H-Benzo[c]chromen-3-ol may have similar effects, but more research is needed to confirm this.

Action Environment

It’s known that the synthesis of this compound can be achieved under visible light and transition-metal-free conditions

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6H-Benzo[c]chromen-3-ol is involved in biochemical reactions, particularly in the synthesis of substituted 6H-benzo[c]chromenes . The compound interacts with enzymes and other biomolecules in a highly regioselective intermolecular Diels–Alder cycloaddition .

Molecular Mechanism

The molecular mechanism of this compound involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This mechanism was confirmed to be concerted through a slightly asynchronous transition state .

Temporal Effects in Laboratory Settings

The synthesis of this compound involves a three-step synthetic sequence, suggesting that its effects may change over time as the synthesis progresses .

Eigenschaften

IUPAC Name |

6H-benzo[c]chromen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQSNPDIFXIWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C(O1)C=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)

![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)

![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)